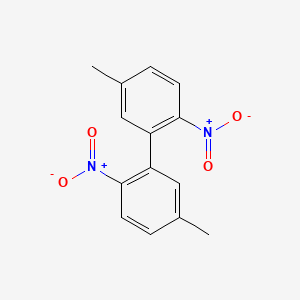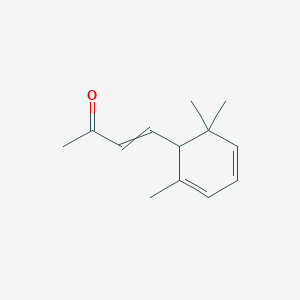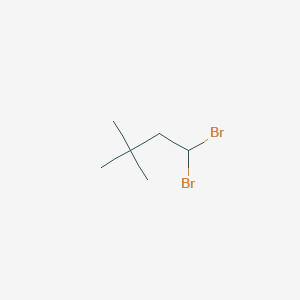
1,1-Dibromo-3,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-3,3-dimethylbutane: is an organic compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first carbon atom, and two methyl groups are attached to the third carbon atom. This compound is part of the class of organobromides, which are widely used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromo-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include 3,3-dimethylbutanol, 3,3-dimethylbutanenitrile, and 3,3-dimethylbutylamine.
Elimination Reactions: The major product is 3,3-dimethyl-1-butene.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-3,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of alkenes, alcohols, and amines.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates. Researchers use it to investigate the mechanisms of dehalogenase enzymes.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-3,3-dimethylbutane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1-Bromo-3,3-dimethylbutane: Contains only one bromine atom.
2,3-Dibromo-2,3-dimethylbutane: Bromine atoms are on the second and third carbon atoms.
Uniqueness: 1,1-Dibromo-3,3-dimethylbutane is unique due to the presence of two bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic organic chemistry for the preparation of various derivatives and intermediates.
Eigenschaften
CAS-Nummer |
114479-30-0 |
|---|---|
Molekularformel |
C6H12Br2 |
Molekulargewicht |
243.97 g/mol |
IUPAC-Name |
1,1-dibromo-3,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
XIPHQWPYHSEKKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




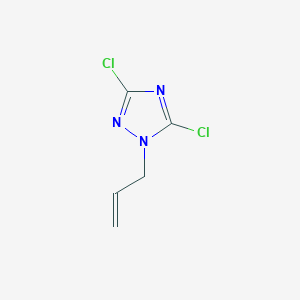

![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)

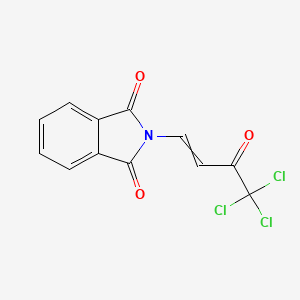
![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
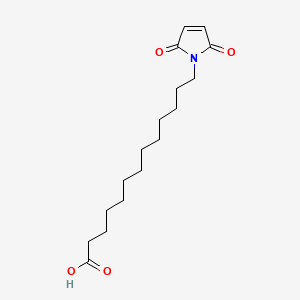
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
